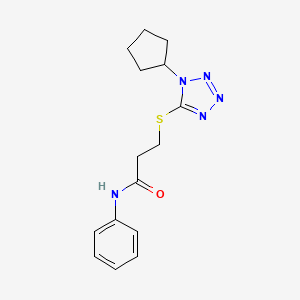![molecular formula C15H12Cl2N4O B7546336 3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546336.png)
3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B cell receptor signaling.
作用机制
TAK-659 is a potent inhibitor of BTK, which plays a crucial role in B cell receptor signaling. BTK is a non-receptor protein tyrosine kinase that is essential for B cell development and function. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to B cell activation and proliferation. Inhibition of BTK by TAK-659 blocks B cell receptor signaling and induces apoptosis in B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B cell malignancies, reduce inflammation, and prevent autoimmune disease. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
The advantages of using TAK-659 in lab experiments include its potent inhibitory effects on BTK activity, its favorable pharmacokinetic profile, and its potential therapeutic applications in various diseases. However, the limitations of using TAK-659 in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several future directions for the research and development of TAK-659. One direction is to further explore its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. Another direction is to optimize the synthesis method of TAK-659 to improve its yield and reduce its cost. Additionally, future studies could focus on the development of TAK-659 analogs with improved potency and selectivity for BTK inhibition.
合成方法
The synthesis of TAK-659 involves several steps, including the coupling of 3,5-dichlorobenzoyl chloride with 1-(3-aminopropyl)-1H-[1,2,4]triazolo[4,3-a]pyridine to obtain 3,5-dichloro-N-[1-(3-aminopropyl)-1H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzamide. The resulting compound is then treated with ethyl iodide and sodium hydride to obtain the final product, TAK-659.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has been shown to inhibit B cell receptor signaling and induce apoptosis in B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has also been shown to reduce inflammation and prevent autoimmune disease in animal models of rheumatoid arthritis and lupus.
属性
IUPAC Name |
3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-9(14-20-19-13-4-2-3-5-21(13)14)18-15(22)10-6-11(16)8-12(17)7-10/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBLRCRAFAXCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7546258.png)

![2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7546269.png)
![4-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546275.png)
![1-(4-Ethylpiperazin-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546276.png)
![2-[[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7546283.png)
![1-[2-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-methylbenzimidazol-2-one](/img/structure/B7546286.png)
![N-cyclopropyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-2-phenylacetamide](/img/structure/B7546293.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B7546302.png)
![1-(Azepan-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546308.png)
![2,4-difluoro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546310.png)
![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B7546332.png)
![N-tert-butyl-2-[[4-(furan-2-ylmethyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546339.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)